

confirming the presence of nodal lines in BaAl₄ using quantum oscillation data

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Compound of Interest

Compound Name: Barium aluminide

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Quantum Oscillations as a Probe for Nodal Lines in BaAl₄: A Comparative Guide

This guide provides a comparative analysis of the experimental evidence for nodal lines in the topological semimetal candidate BaAl₄, focusing on data obtained from quantum oscillation measurements. For comparative purposes, data from the related compound CaAl₄ is also presented, offering insights into how subtle changes in material composition can influence topological properties.

The confirmation of non-trivial band structures, such as the presence of nodal lines, in topological materials is a critical step in advancing our understanding of quantum matter and harnessing its potential for next-generation electronic devices. Quantum oscillation measurements, which probe the Fermi surface of a material in the presence of a strong magnetic field, serve as a powerful tool for this purpose. By analyzing the oscillatory behavior of physical properties like resistivity (Shubnikov-de Haas effect) and magnetic susceptibility (de Haas-van Alphen effect), key parameters of the charge carriers, including their effective mass and the Berry phase they accumulate, can be determined. A non-trivial Berry phase is a hallmark of topologically protected band crossings, such as nodal lines.

Quantitative Analysis of Quantum Oscillation Data

The following tables summarize the key parameters extracted from quantum oscillation measurements on BaAl₄ and CaAl₄. These quantitative data provide a direct comparison of the

electronic properties of these two materials.

Table 1: Quantum Oscillation Frequencies and Effective Masses for BaAl₄

Frequency (Tesla)	Effective Mass (m^*/m_0)	Method
$F\alpha_1 \approx 96$	-	Thermoelectric Quantum Oscillations
$F\alpha_2 \approx 245$	-	Thermoelectric Quantum Oscillations
$F\alpha_3 \approx 480$	-	Thermoelectric Quantum Oscillations
$F\alpha_4 \approx 980$	-	Thermoelectric Quantum Oscillations
$F\alpha_5 \approx 1240$	-	Thermoelectric Quantum Oscillations

Data extracted from thermoelectric quantum oscillation measurements. The original research article should be consulted for details on the extraction of effective masses for all frequencies.

Table 2: Quantum Oscillation Frequencies and Effective Masses for CaAl₄

Frequency (Tesla)	Effective Mass (m^*/m_0)	Method
$F\alpha = 10.7$	0.09	Shubnikov-de Haas & de Haas-van Alphen
$F\beta = 48.4$	0.12	Shubnikov-de Haas & de Haas-van Alphen
$F\gamma = 588.3$	0.49	Shubnikov-de Haas & de Haas-van Alphen

Data obtained from both Shubnikov-de Haas (magnetoresistivity) and de Haas-van Alphen (magnetic torque) measurements.

Experimental Protocols

The confirmation of nodal lines through quantum oscillations relies on precise measurements of material properties at low temperatures and in high magnetic fields. Below are the detailed methodologies for the key experiments cited.

Single Crystal Growth

High-quality single crystals of both BaAl_4 and CaAl_4 are synthesized using a self-flux method. This technique involves dissolving the constituent elements (Barium or Calcium and Aluminum) in an excess of one of the components (typically Aluminum), which acts as a solvent. The mixture is heated to a high temperature in an inert atmosphere (e.g., argon) to ensure complete dissolution and then slowly cooled over an extended period. This slow cooling process allows for the formation of large, well-ordered single crystals. The excess flux is subsequently removed either by decanting or by chemical etching.

Quantum Oscillation Measurements

1. Thermoelectric Quantum Oscillations (as applied to BaAl_4):

- **Measurement Principle:** This technique measures the oscillations in the Seebeck coefficient (thermoelectric power) of the material as a function of an applied magnetic field. The Seebeck coefficient is sensitive to the electronic density of states at the Fermi level, which oscillates in a magnetic field due to the formation of Landau levels.
- **Experimental Setup:** A standard "one-heater, two-thermometer" setup is used. The single crystal sample is mounted between two temperature-controlled blocks. A small temperature gradient (ΔT) is established across the sample by a resistive heater on one of the blocks. The resulting thermoelectric voltage (ΔV) is measured using sensitive voltmeters. The entire setup is placed in the bore of a high-field magnet, and the temperature is lowered to cryogenic levels (typically a few Kelvin).
- **Data Acquisition:** The magnetic field is swept, and the thermoelectric voltage is recorded at a constant temperature gradient. The Seebeck coefficient is calculated as $S = -\Delta V / \Delta T$. The oscillatory part of the Seebeck coefficient is then extracted by subtracting a smooth background.

2. Shubnikov-de Haas (SdH) Effect (as applied to CaAl_4):

- **Measurement Principle:** The SdH effect manifests as oscillations in the magnetoresistivity of a material at low temperatures and high magnetic fields. These oscillations are periodic in the inverse of the magnetic field ($1/B$).
- **Experimental Setup:** The single crystal is patterned into a standard Hall bar geometry or a four-probe configuration to measure the longitudinal resistivity. Electrical contacts are made to the sample using techniques like spot welding or wire bonding. The sample is mounted on a rotatable probe and placed in a cryostat within a high-field magnet.
- **Data Acquisition:** A constant current is passed through the sample, and the voltage drop is measured as the magnetic field is swept. The resistivity is calculated from the measured voltage, current, and sample dimensions. The oscillatory component is isolated by subtracting a polynomial background from the resistivity data.

3. de Haas-van Alphen (dHvA) Effect (as applied to CaAl_4):

- **Measurement Principle:** The dHvA effect describes the oscillations in the magnetic susceptibility of a material as a function of the applied magnetic field. A highly sensitive method to detect these oscillations is through torque magnetometry.
- **Experimental Setup:** A small single crystal is mounted on a sensitive micro-cantilever. This cantilever is placed in a uniform magnetic field. The magnetic torque on the sample, which is proportional to its magnetic anisotropy and susceptibility, causes a deflection of the cantilever. This deflection can be measured with high precision using various techniques, such as capacitive or piezoresistive sensors.
- **Data Acquisition:** The sample is cooled to low temperatures, and the magnetic field is swept. The torque on the cantilever is recorded as a function of the magnetic field. The oscillatory part of the torque signal is then extracted for analysis.

Data Analysis

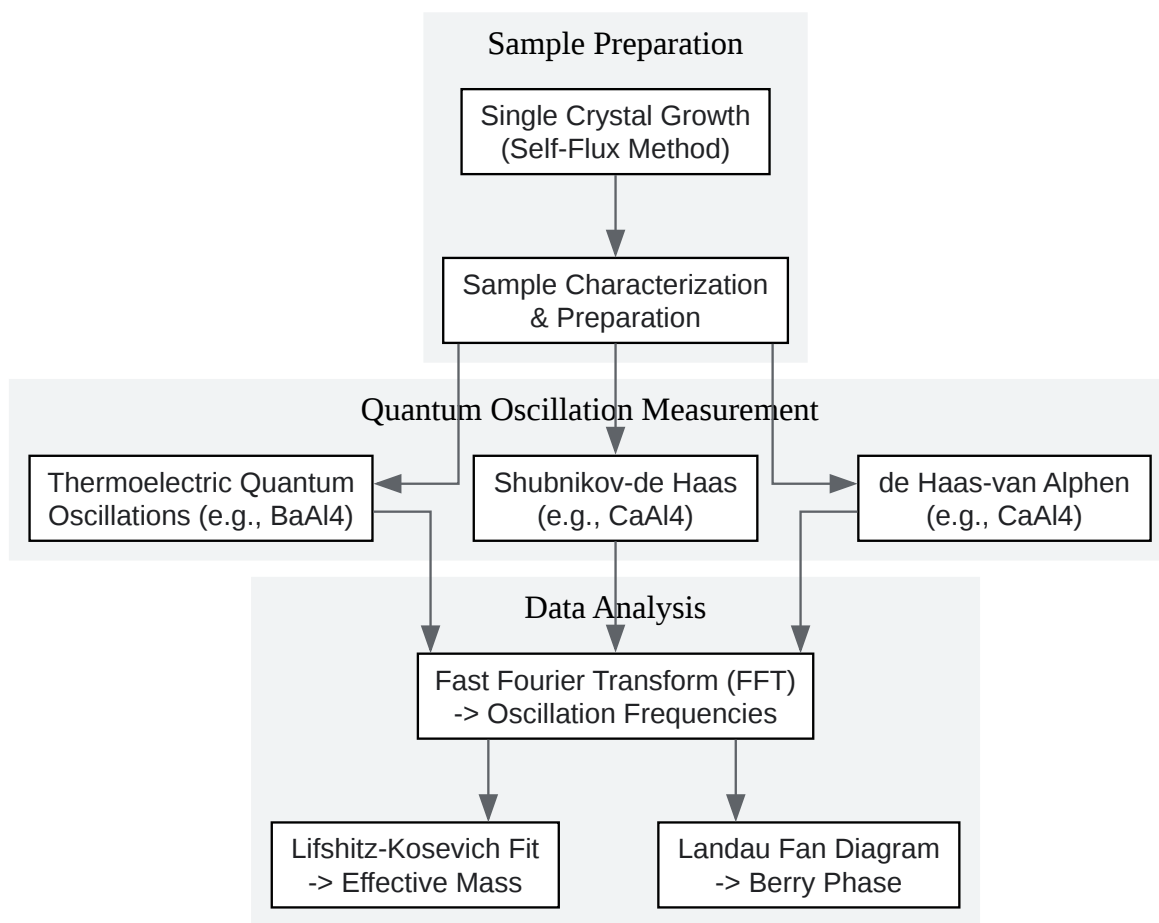
- **Frequency Analysis:** The frequencies of the quantum oscillations are determined by performing a Fast Fourier Transform (FFT) on the oscillatory data plotted against the inverse

magnetic field ($1/B$). Each frequency is directly proportional to an extremal cross-sectional area of the Fermi surface.

- **Effective Mass Determination:** The temperature dependence of the oscillation amplitude is fitted to the Lifshitz-Kosevich formula to extract the effective mass (m^*) of the charge carriers for each frequency.
- **Berry Phase Analysis:** The phase of the oscillations is analyzed to determine the Berry phase. A non-trivial Berry phase of π is a strong indicator of the presence of Dirac or Weyl fermions, which are associated with nodal lines. This is often visualized using a Landau level fan diagram, where the intercept of the plot of oscillation index versus $1/B$ provides information about the Berry phase.

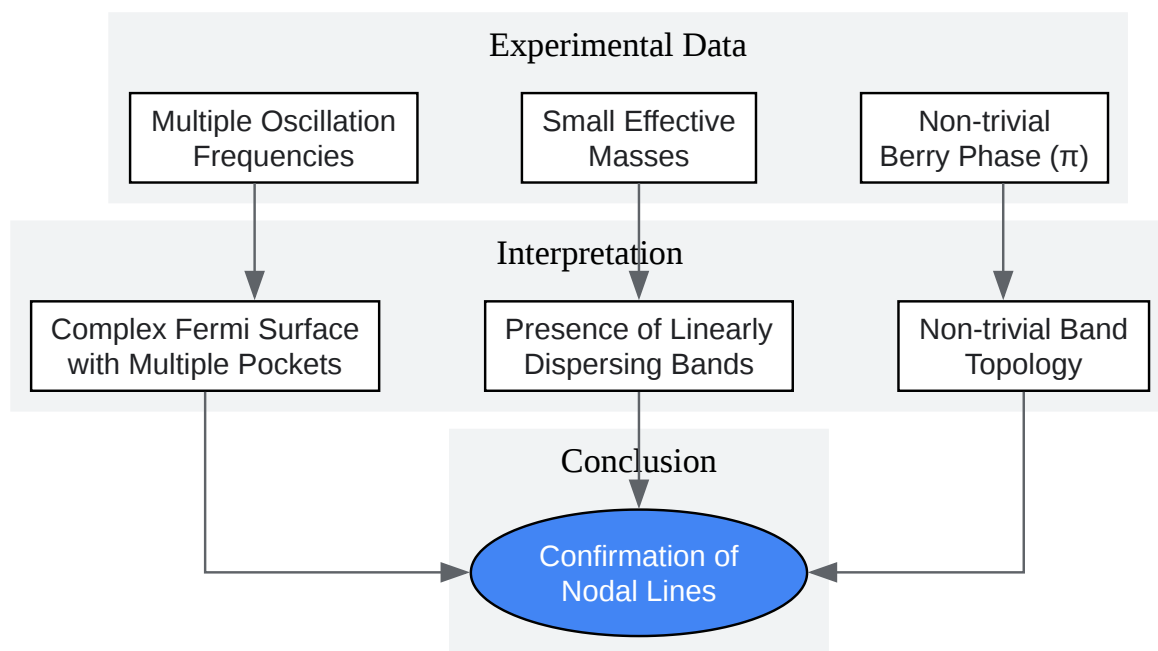
Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical connections between the experimental data and the conclusion of the presence of nodal lines.



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Experimental Workflow for Quantum Oscillation Studies



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Logical Path from Data to Nodal Line Confirmation

Conclusion

The quantum oscillation data for BaAl_4 reveal a complex Fermi surface with multiple pockets, a characteristic feature of semimetals. The analysis of these oscillations, particularly the determination of a non-trivial Berry phase, provides strong evidence for the existence of topologically protected nodal lines in its electronic band structure. The comparison with CaAl_4 , which also exhibits signatures of non-trivial topology, highlights the robustness of these features in the BaAl_4 family of materials. These findings underscore the power of quantum oscillation measurements as a definitive tool for identifying and characterizing topological phases of matter, paving the way for further exploration of their fundamental properties and potential applications.

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